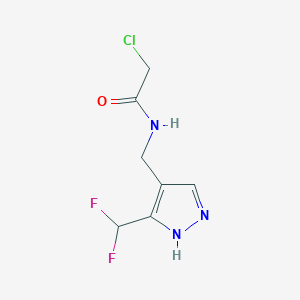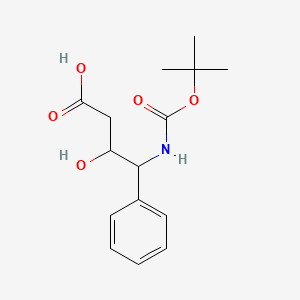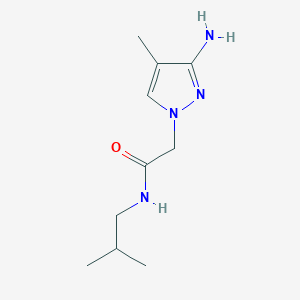
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isobutylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Acylation: The final step involves the acylation of the amino-pyrazole intermediate with isobutylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, resulting in various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce various alcohols or amines.
科学研究应用
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and as intermediates in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity, and thereby exerting the compound’s biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
Uniqueness
Compared to similar compounds, 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isobutylacetamide is unique due to its specific isobutylacetamide moiety, which can influence its pharmacokinetic properties, such as solubility, stability, and bioavailability. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
2-(3-amino-4-methylpyrazol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)4-12-9(15)6-14-5-8(3)10(11)13-14/h5,7H,4,6H2,1-3H3,(H2,11,13)(H,12,15) |
InChI 键 |
XQJLGHUBKWRPTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


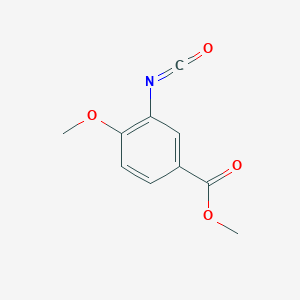
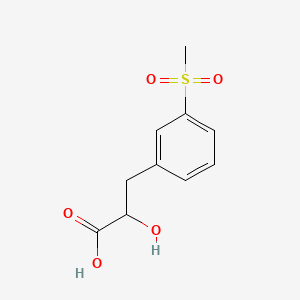
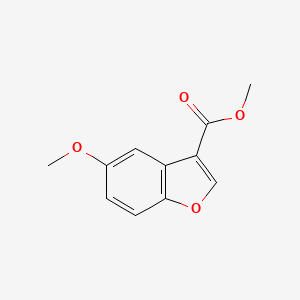
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
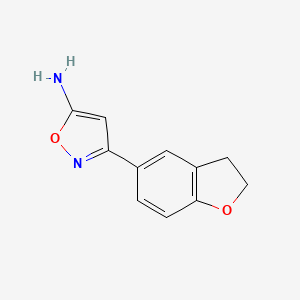
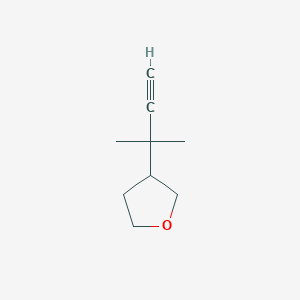
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
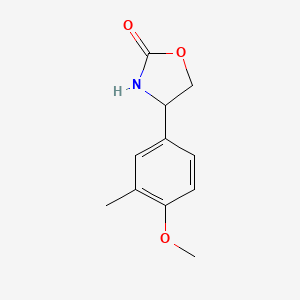
![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
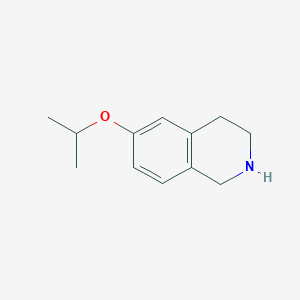
![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
